

"Tubulin polymerization-IN-14" IC50 in different cancer cell lines

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Compound of Interest

Compound Name: Tubulin polymerization-IN-14

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In-Depth Technical Guide: Tubulin Polymerization-IN-14

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubulin polymerization is a critical process in cell division, making it a key target for the development of anticancer therapeutics. Agents that interfere with tubulin dynamics can arrest the cell cycle and induce apoptosis in rapidly proliferating cancer cells. **Tubulin polymerization-IN-14**, also identified as Compound 20a, is a potent inhibitor of tubulin polymerization that demonstrates significant anti-vascular and anticancer activities. This technical guide provides a comprehensive overview of the available data on **Tubulin polymerization-IN-14**, including its inhibitory concentrations in various cancer cell lines, detailed experimental protocols for its evaluation, and a visualization of its mechanism of action.

Data Presentation: IC50 Values of Tubulin Polymerization-IN-14

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for **Tubulin polymerization-IN-14** (Compound 20a) in different cell lines.



Cell Line	Cancer Type	IC50 (μM)	Citation
K562	Chronic Myelogenous Leukemia	0.01 ± 0.001	[1]
HepG2	Hepatocellular Carcinoma	0.019 ± 0.002	[1]
HCT-8	lleocecal Adenocarcinoma	0.021 ± 0.003	[1]
MDA-MB-231	Breast Adenocarcinoma	0.02 ± 0.001	[1]
HFL-1	Normal Human Lung Fibroblast	0.118 ± 0.007	[1]
Biochemical Assay	Tubulin Polymerization	3.15	[1]

Mechanism of Action

Tubulin polymerization-IN-14 functions as a microtubule-destabilizing agent by binding to the colchicine site on β -tubulin. This interaction inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to a cascade of cellular events, ultimately resulting in cancer cell death.

The key mechanistic steps are:

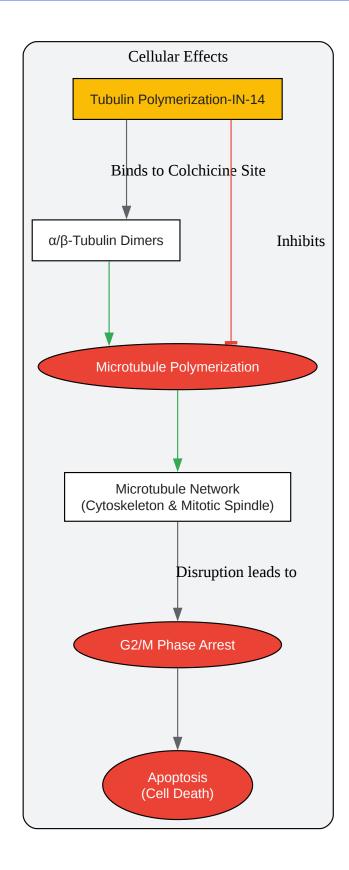
- Binding to Tubulin: Tubulin polymerization-IN-14 binds to the colchicine binding pocket on tubulin dimers.
- Inhibition of Polymerization: This binding prevents the incorporation of tubulin dimers into growing microtubules.
- Microtubule Network Disruption: The lack of polymerization leads to the disassembly of the microtubule network.



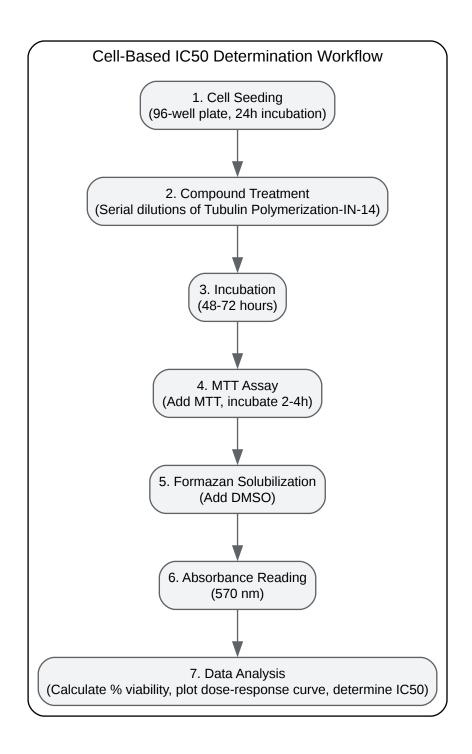
- Mitotic Arrest: The disruption of the mitotic spindle, a structure crucial for chromosome segregation during cell division, activates the spindle assembly checkpoint. This results in the arrest of the cell cycle in the G2/M phase.[1][2]
- Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This is often accompanied by the collapse of the mitochondrial membrane potential.[1][2]

Signaling Pathway









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